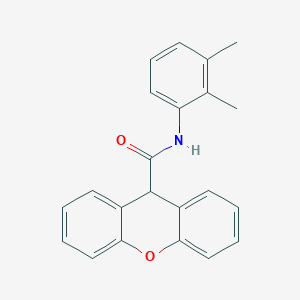

N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of xanthene derivatives involves complex organic reactions, including nucleophilic substitution and polycondensation processes. For example, a study by Guo et al. (2015) describes the preparation of new aromatic polyamides containing xanthene units through nucleophilic substitution reactions followed by alkaline hydrolysis and polycondensation with various aromatic diamines (Guo et al., 2015). These methodologies highlight the intricate steps involved in synthesizing xanthene-based compounds, including N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide.

Molecular Structure Analysis

The molecular structure of xanthene derivatives, including N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide, is characterized by X-ray crystallography and molecular modeling techniques. For instance, Blackburn et al. (1996) provide insights into the crystal structure of xanthene-9-carboxylic acid, revealing details about hydrogen bonding and the dihedral angles of the xanthene core (Blackburn et al., 1996). These studies contribute to understanding the three-dimensional arrangement and electronic configuration of xanthene derivatives.

Chemical Reactions and Properties

Xanthene derivatives undergo various chemical reactions, highlighting their reactivity and interaction with other chemical entities. Research by Prashad et al. (2004) on the homologation of xanthydrols using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents showcases the chemical versatility of xanthene compounds (Prashad et al., 2004). These reactions are critical for extending the functional groups and enhancing the properties of xanthene-based materials.

Physical Properties Analysis

The physical properties of xanthene derivatives, such as solubility, thermal stability, and mechanical strength, are of significant interest. For instance, the study by Guo et al. (2015) demonstrates that polyamides containing xanthene units exhibit high glass transition temperatures, thermal stability, and mechanical strength, alongside excellent solubility in polar aprotic solvents (Guo et al., 2015). These properties make them suitable for various applications, including the production of optically transparent and mechanically robust materials.

Chemical Properties Analysis

The chemical properties of xanthene derivatives, such as reactivity, photophysical behavior, and electrochemical characteristics, are explored through synthetic and analytical techniques. For instance, the synthesis and characterization of homodinuclear lanthanide xanthene-9-carboxylates by Shyni et al. (2007) reveal information about the coordination chemistry and photophysical properties of these compounds (Shyni et al., 2007). Such studies are instrumental in understanding the chemical behavior and potential applications of xanthene derivatives in fields like materials science and photonic devices.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for a compound like this could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical biology. This would likely involve further studies on its synthesis, properties, and interactions with various biological targets .

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-14-8-7-11-18(15(14)2)23-22(24)21-16-9-3-5-12-19(16)25-20-13-6-4-10-17(20)21/h3-13,21H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKQGXOYAKMUIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)

![2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)

![2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)

![2-methyl-N-(4-methylphenyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5596457.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5596459.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5596486.png)

![methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)

![N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5596500.png)

![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)